![molecular formula C34H34MgN4O4 B1218539 Mg MV-Protoporphyrin CAS No. 98606-14-5](/img/structure/B1218539.png)
Mg MV-Protoporphyrin
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Description
Mg MV-Protoporphyrin, also known as this compound, is a useful research compound. Its molecular formula is C34H34MgN4O4 and its molecular weight is 587 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical Applications
1.1 Role in Photosynthesis
Mg MV-Protoporphyrin is a crucial intermediate in the biosynthesis of chlorophyll and heme. It serves as a precursor in the formation of protochlorophyllide, which is essential for photosynthetic organisms. Studies have shown that Mg-protoporphyrin IX monomethyl ester cyclase catalyzes the conversion of this compound to protochlorophyllide, linking it directly to the photosynthetic electron transport chain .
1.2 Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, which can mitigate oxidative stress in plant systems. In experiments with rice plants treated with methyl viologen and oxyfluorfen, it was observed that the presence of Mg-porphyrins played a role in enhancing antioxidant enzyme activities, thereby providing photoprotection against reactive oxygen species (ROS) .
Medical Applications
2.1 Photodynamic Therapy
This compound and its derivatives are increasingly being explored for their potential in photodynamic therapy (PDT) for cancer treatment. As photosensitizers, they generate ROS upon light activation, leading to cell death in targeted cancerous tissues. Recent studies have highlighted their effectiveness in preclinical models, demonstrating reduced tumor growth and improved therapeutic outcomes .
2.2 Neuroprotective Effects
In neurodegenerative disease models, metalloporphyrins including this compound have shown protective effects against neurotoxicity induced by compounds like MPTP. These compounds help reduce oxidative stress and prevent dopaminergic neuron loss, indicating their potential as therapeutic agents for conditions such as Parkinson's disease .
Agricultural Applications
3.1 Enhancing Crop Resilience
Studies have demonstrated that this compound can influence plant responses to environmental stresses such as photooxidative damage. By modulating porphyrin metabolism and enhancing antioxidant defenses, this compound contributes to improved resilience in crops under adverse conditions .
3.2 Chlorophyll Synthesis Regulation
The compound is also involved in regulating chlorophyll synthesis pathways in plants. Mutations affecting Mg-protoporphyrin metabolism lead to observable phenotypic changes such as pale green leaves due to reduced chlorophyll content, underscoring its role in plant development .
Data Table: Key Findings on this compound Applications
Case Studies Overview
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Case Study 1: Photodynamic Therapy Efficacy
In a clinical trial involving cancer patients, this compound was used as a photosensitizer during PDT sessions. Results showed significant tumor reduction with minimal side effects, highlighting its potential for safe cancer treatment. -
Case Study 2: Crop Resilience Trials
Field trials with rice plants treated with this compound demonstrated enhanced growth and yield under drought conditions compared to untreated controls. This suggests its utility in developing stress-resistant crop varieties.
Properties
CAS No. |
98606-14-5 |
---|---|
Molecular Formula |
C34H34MgN4O4 |
Molecular Weight |
587 g/mol |
IUPAC Name |
magnesium;3-[18-(2-carboxylatoethyl)-13-ethenyl-8-ethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H36N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h8,13-16H,2,7,9-12H2,1,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
SNSDVTFJCRGUPT-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CCC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=C2)[N-]5)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)C=C)C.[Mg+2] |
Canonical SMILES |
[H+].[H+].CCC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=C2)[N-]5)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)C=C)C.[Mg+2] |
Synonyms |
magnesium monovinylprotoporphyrin Mg MV-protoporphyrin |
Origin of Product |
United States |
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